molecular formula C10H12N4O6 B1651598 N,N-diethyl-2,4,6-trinitroaniline CAS No. 13029-07-7

N,N-diethyl-2,4,6-trinitroaniline

Cat. No.: B1651598
CAS No.: 13029-07-7
M. Wt: 284.23 g/mol
InChI Key: AQIKZDJABNWNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-2,4,6-trinitroaniline (CAS 13029-07-7) is an organic compound with the molecular formula C10H12N4O6 and a molecular weight of 284.23 g/mol . As a derivative of 2,4,6-trinitroaniline (picramide), it belongs to a class of polynitro arenes, which are subjects of interest in various high-energy material studies . Research into related trinitroaniline compounds has revealed significant potential in pharmaceutical chemistry, particularly as antitumor agents. Studies show that certain trinitroaniline derivatives can inhibit cancer cell proliferation and induce intrinsic apoptosis, a programmed cell death pathway, by modulating the expression of proteins like Bcl-2 and Bax . Furthermore, these compounds have demonstrated anti-metastatic properties by inhibiting colony formation and cell migration in assays using hepatoma cells . The decomposition pathways of similar N-(2,4,6-trinitrophenyl) compounds under thermal and shock stress have been analyzed to understand their stability and initiation mechanisms . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13029-07-7

Molecular Formula

C10H12N4O6

Molecular Weight

284.23 g/mol

IUPAC Name

N,N-diethyl-2,4,6-trinitroaniline

InChI

InChI=1S/C10H12N4O6/c1-3-11(4-2)10-8(13(17)18)5-7(12(15)16)6-9(10)14(19)20/h5-6H,3-4H2,1-2H3

InChI Key

AQIKZDJABNWNMF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Precursor Chemistry and Derivatization Pathways for N,N-Diethyl-2,4,6-Trinitroaniline

The creation of this compound relies on strategic precursor synthesis, primarily focusing on the formation of N,N-diethylaniline and its subsequent nitration.

The introduction of two ethyl groups onto the nitrogen atom of an aromatic amine is a critical first step in the most common synthetic route. Several alkylation strategies have been developed for this purpose.

One classic method involves heating aniline (B41778) hydrochloride with an alcohol, such as ethanol, under pressure in an autoclave. For instance, heating 130g of dried aniline hydrochloride with 140g of 95% alcohol at 180°C for 8 hours yields a mixture of mono- and diethylaniline. organic-chemistry.orgprepchem.com The desired N,N-diethylaniline is then separated from the mixture. organic-chemistry.orgprepchem.com Another well-established industrial method is the vapor-phase alkylation of aniline with alcohols over solid acid catalysts. orgsyn.org

Reductive amination offers a more modern and often milder alternative. For example, 2,6-diethylaniline (B152787) can be N-alkylated using acetaldehyde (B116499) in the presence of a Palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor. jocpr.com This method proceeds smoothly at room temperature with excellent yields. jocpr.com

The direct alkylation of nitroanilines is also a viable pathway. However, the basicity of the amine is reduced by the electron-withdrawing nitro groups, which can affect reactivity. frontiersin.org The synthesis of related compounds like Etonitazene involves the alkylation of 2,4-dinitrochlorobenzene with N,N-diethylethylenediamine, demonstrating that highly nitrated rings can undergo N-alkylation.

The choice of alkylating agent is also diverse, with alkyl halides and dialkyl sulfates being common. wikipedia.org For example, N,N-dimethylaniline is traditionally synthesized by heating aniline with methanol (B129727) and sulfuric acid under pressure. nih.gov While most alkylations use dimethyl or diethyl sulfate (B86663), other agents like alkyl halides can be employed, often under conditions that aim to control the degree of alkylation and prevent the formation of quaternary ammonium salts. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Alkylation Strategies for Aromatic Amines

Method Alkylating Agent Catalyst/Conditions Substrate Example Key Features
Classical Heating Ethanol Aniline Hydrochloride, 180°C, Autoclave Aniline High pressure and temperature required. organic-chemistry.orgprepchem.com
Reductive Amination Acetaldehyde Pd/C, Ammonium Formate, Room Temp. 2,6-diethylaniline Mild conditions, high selectivity. jocpr.com
Pressure Reaction Methanol Sulfuric Acid Aniline Common industrial method for N,N-dimethylaniline. nih.gov
Nucleophilic Substitution N,N-diethylethylenediamine - 2,4-dinitrochlorobenzene Demonstrates alkylation of a nitrated ring.

Targeted Nitration Procedures for N-Alkylated Anilines and Related Precursors

The nitration of N,N-diethylaniline to introduce three nitro groups at the 2, 4, and 6 positions requires potent nitrating agents and carefully controlled conditions. The N,N-diethyl group is a powerful activating, ortho-, para-director, which facilitates electrophilic substitution. However, under the strongly acidic conditions required for nitration (typically a mixture of concentrated nitric acid and sulfuric acid), the tertiary amine is protonated to form an anilinium ion. organic-chemistry.orgresearchgate.netchemicalbook.com This protonated group, -N+HEt2, is strongly deactivating and a meta-director. organic-chemistry.orgresearchgate.netchemicalbook.com

This duality in directing effects means that the reaction outcome is highly dependent on the reaction conditions. Direct nitration of N,N-dimethylaniline, a close analogue, with a mixture of nitric and sulfuric acid is a known procedure to produce the meta-nitro product. orgsyn.orgorganic-chemistry.org To achieve ortho- and para-substitution, conditions must be managed to allow for nitration of the unprotonated, activated amine. For trinitration, forcing conditions are necessary.

A common precursor to the related primary amine, 2,4,6-trinitroaniline (B3268610) (picramide), is picric acid (2,4,6-trinitrophenol). rsc.org Picric acid can be converted to 2,4,6-trinitrochlorobenzene, which is then aminated. rsc.org A similar strategy could be envisioned where the resulting picramide is subsequently N,N-diethylated, although direct nitration of N,N-diethylaniline is the more direct pathway to the target compound.

Oxidative nitration provides an alternative pathway where the nitrating species is generated under oxidative conditions. While specific procedures for the oxidative nitration of N,N-diethylaniline to the trinitro derivative are not extensively documented in the provided results, related reactions offer insight. For instance, a direct nitration of aromatic sulfonamides has been developed using sodium nitrite (B80452) as the nitrating agent under oxidative conditions.

Furthermore, tertiary amines can be oxidized to N-oxides using reagents like hydrogen peroxide, mediated by catalysts such as Platinum(II) complexes. orgsyn.org The mechanism of nitration for N,N-dialkyl aromatic amines can also involve radical cations reacting with nitrogen dioxide (NO₂). nih.gov This suggests that conditions promoting single-electron transfer could facilitate nitration. For example, studies on the nitration of toluene (B28343) and benzene (B151609) have shown that bubbling NO and O₂ into a solution in liquid nitrogen tetroxide can lead to rapid nitration, a process that does not occur without the added gases.

Ullmann-type reactions are copper-catalyzed cross-coupling reactions that are classically used to form aryl-aryl bonds or, in variations, aryl-ether, aryl-thioether, and aryl-amine bonds. nih.govresearchgate.netrsc.org The Goldberg reaction, a specific type of Ullmann condensation, involves the coupling of an aniline with an aryl halide to form a diarylamine. rsc.org

While not a direct method for the synthesis of this compound, Ullmann chemistry is relevant for the synthesis of complex nitroaniline precursors. organic-chemistry.org For instance, an N-aryl bond could be formed by reacting a pre-existing nitroaniline with an aryl halide in the presence of a copper catalyst. Modern Ullmann reactions have seen significant improvements, utilizing ligands such as N,N-dimethylglycine to allow for milder reaction conditions (e.g., 90°C) and broadening the substrate scope to include both electron-rich and electron-deficient aryl halides. organic-chemistry.org These reactions typically use a copper(I) source, which can be generated in situ, and proceed through a proposed Cu(I)/Cu(III) catalytic cycle. frontiersin.org This methodology could be applied to construct a scaffold that is later nitrated or to introduce a nitro-substituted aryl group to an existing amine.

Table 2: Overview of Ullmann-Type Reactions

Reaction Type Reactants Catalyst System Key Feature
Classic Ullmann Coupling Two aryl halides Copper metal (stoichiometric) Forms symmetric biaryls at high temperatures. nih.govresearchgate.net
Goldberg Reaction Aniline + Aryl halide Copper Iodide / Ligand Forms N-aryl amines (diaryl amines). rsc.org
Modern Ullmann Ether Synthesis Phenol + Aryl halide Copper Salt / N,N-dimethylglycine Milder conditions (90°C), broader scope. organic-chemistry.org
General C-N Coupling Amine/Azole + Aryl Halide CuI / K₂CO₃ or t-BuOK Can be performed in greener solvents like deep eutectic solvents. frontiersin.org

Mechanistic Elucidation of Synthetic Routes

Understanding the mechanisms behind the synthetic steps is crucial for controlling the reaction and maximizing the yield of the desired product.

The nitration of N-substituted anilines like N,N-diethylaniline is a classic example of electrophilic aromatic substitution (SEAr). The key electrophile in the commonly used mixed-acid nitration (HNO₃/H₂SO₄) is the nitronium ion (NO₂⁺). jocpr.com

The -N(Et)₂ group is strongly activating due to the lone pair of electrons on the nitrogen atom, which can be donated to the benzene ring through resonance. This increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack. However, the strongly acidic medium required to generate the nitronium ion also protonates the basic amino group, converting it into the anilinium ion, -N⁺H(Et)₂. organic-chemistry.orgresearchgate.netchemicalbook.com

The anilinium group is strongly deactivating and a meta-director due to its positive charge and the resulting inductive electron withdrawal from the ring. organic-chemistry.orgresearchgate.netchemicalbook.com Consequently, the nitration of N,N-dialkylanilines often yields a mixture of products. The distribution between meta- and para-isomers (ortho is often disfavored due to sterics) depends on the equilibrium between the protonated (deactivated, meta-directing) and unprotonated (activated, ortho-, para-directing) forms of the aniline in the reaction medium. orgsyn.orgorganic-chemistry.orgresearchgate.net

To achieve the 2,4,6-trinitro substitution pattern, the reaction must proceed on the highly activated, unprotonated N,N-diethylaniline. This requires forcing conditions that can overcome the deactivation of the ring after the first and second nitro groups are added. Each successive nitro group added to the ring makes it more electron-deficient and therefore less reactive towards further electrophilic substitution. The synthesis of this compound thus represents a significant synthetic challenge in controlling regioselectivity and achieving a high degree of nitration.

Nucleophilic Aromatic Substitution Mechanisms Involving Amine Leaving Groups in Trinitrobenzene Systems

The substitution of a leaving group on an aromatic ring by a nucleophile, known as Nucleophilic Aromatic Substitution (SNAr), is a fundamental reaction in organic chemistry. wikipedia.org Aromatic systems that are highly electron-deficient, such as those substituted with multiple nitro groups, are particularly susceptible to this type of reaction. wikipedia.orgbyjus.com The presence of strong electron-withdrawing groups, like the three nitro groups in a trinitrobenzene system, activates the ring towards nucleophilic attack. chemistrysteps.com

The predominant mechanism for SNAr reactions on these activated rings is the addition-elimination pathway. chemistrysteps.com This process begins with the attack of a nucleophile on an electron-poor carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a σ-complex or Meisenheimer complex. wikipedia.orgchemistrysteps.com In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

While halides are common leaving groups, amines can also be displaced in SNAr reactions, particularly from highly activated rings. rsc.org Kinetic studies on the hydrolysis of 1-amino-2,4,6-trinitrobenzenes in dioxane-water mixtures have provided significant insight into the mechanism where an amino group acts as the leaving group. rsc.org Research on compounds like 2,4,6-trinitro-1-piperidinobenzene and 1-morpholino-2,4,6-trinitrobenzene reveals a complex reaction pathway. rsc.org

Instead of a direct attack by the hydroxide (B78521) nucleophile at the carbon atom bonded to the amine (the ipso carbon), the mechanism involves the formation of σ-complexes through the addition of one or two hydroxide ions to the unsubstituted, electron-poor carbon positions of the benzene ring. rsc.orgrsc.org The substitution that leads to the displacement of the amine group proceeds from these intermediately formed complexes. rsc.org This reaction pathway, which involves the formation of these specific σ-adducts, is energetically more favorable than the pathway resulting from direct nucleophilic addition at the C-1 position of the substrate. rsc.org

N
FeatureDescriptionReference
Activating GroupsThree nitro (-NO₂) groups strongly withdraw electron density, making the aromatic ring highly electrophilic. wikipedia.orgbyjus.com
Reaction MechanismProceeds via an addition-elimination pathway. chemistrysteps.com
Key IntermediateFormation of a resonance-stabilized anionic σ-complex (Meisenheimer complex). wikipedia.org
Site of Nucleophilic AttackKinetic studies show initial attack occurs at unsubstituted ring positions, not the carbon bearing the amine. rsc.orgrsc.org
Energy ProfileThe pathway involving σ-complex formation at unsubstituted positions is energetically favored over direct displacement. rsc.org

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the detailed structure of N,N-diethyl-2,4,6-trinitroaniline. Analysis of ¹H, ¹³C, and other nuclei provides unambiguous evidence for the arrangement of atoms and the electronic environment within the molecule.

The ¹H and ¹³C NMR spectra of this compound are characterized by the profound influence of the three electron-withdrawing nitro (-NO₂) groups and the sterically hindered N,N-diethylamino group. While specific spectral data for this compound is not widely published, extensive correlations can be drawn from closely related N-dialkylated nitroanilines. sielc.com

In N-alkylanilines, the presence of two ortho nitro groups causes an upfield shift for the protons of the N-alkyl groups compared to their 2,4-dinitro-substituted counterparts. scispace.com For instance, in N-(2,6-dinitrophenyl)-ethylenediamine, the methylene (B1212753) protons appear at a chemical shift of 2.92 ppm, whereas in the 2,4-dinitro equivalent, they are shifted downfield. scispace.com This shielding effect is attributed to the steric hindrance imposed by the two ortho nitro groups, which forces the N-alkyl group into a specific conformation.

¹H NMR:

Aromatic Protons: The two protons on the aromatic ring are expected to appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. The powerful electron-withdrawing nature of the three nitro groups significantly deshields these protons. For comparison, the aromatic protons in 2,4,6-trinitroaniline (B3268610) itself appear at δ 9.13 ppm.

Ethyl Protons (-CH₂CH₃): The diethylamino group will exhibit a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. Due to the aforementioned shielding effect of the ortho nitro groups, the methylene quartet is expected to appear at a relatively upfield position for an N-alkyl group attached to a dinitrophenyl ring, likely in the range of δ 3.0-3.5 ppm. scispace.com The terminal methyl protons would consequently appear further upfield.

¹³C NMR: The ¹³C NMR spectrum provides key information about the carbon skeleton. The chemical shifts are heavily influenced by the substituents.

Aromatic Carbons: The carbon atom attached to the amino group (C1) will be shielded relative to the other substituted carbons. The carbons bearing the nitro groups (C2, C4, C6) will be significantly deshielded. The unsubstituted aromatic carbons (C3, C5) will have chemical shifts influenced by the adjacent powerful electron-withdrawing groups. In related 1-(2',4',6'-trinitrophenyl) pyrazoles, the C-1' (the carbon attached to the pyrazole (B372694) ring) appears around 144 ppm, while the nitro-substituted carbons C-2', C-4', and C-6' appear between 125 and 149 ppm. nih.gov

Ethyl Carbons: The methylene (-CH₂) carbon signal is expected in the δ 40-50 ppm range, while the methyl (-CH₃) carbon signal will be found in the more shielded upfield region (δ 10-15 ppm).

A table of expected chemical shifts based on related compounds is provided below.

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H~9.0-
N-CH₂ CH₃~3.2 (quartet)~45
N-CH₂CH₃ ~1.3 (triplet)~13
C -N(Et)₂-~145
C -NO₂ (ortho)-~138
C -H-~125
C -NO₂ (para)-~149

Predicted values are estimated based on data from analogous compounds like N,N-dimethyl-2,4,6-trinitroaniline and other substituted nitroanilines. scispace.comnih.gov

Multi-nuclear NMR studies, particularly of nitrogen, offer direct insight into the electronic structure of the key functional groups. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. ipb.pt

¹⁴N NMR: This isotope is highly abundant but is a quadrupolar nucleus, which often results in very broad signals that can be difficult to observe with high-resolution NMR spectrometers. ipb.pthuji.ac.il For this compound, three distinct nitrogen environments exist: the diethylamino nitrogen and the two chemically different nitro group nitrogens (ortho and para). The signals would be expected to be broad, but their chemical shifts would be indicative of the electronic environment.

¹⁵N NMR: This spin-½ nucleus yields sharp lines but has a very low natural abundance (0.37%), making it an insensitive nucleus. ipb.pt However, ¹⁵N NMR spectra can provide valuable data. In studies of 1-(2',4',6'-trinitrophenyl) pyrazoles, the ¹⁵N chemical shifts for the nitro groups were observed in the range of -15 to -25 ppm relative to nitromethane (B149229). nih.gov The amino nitrogen would be expected to have a significantly different chemical shift, typically in a much more upfield region. A study on fluoronitroanilines also utilized ¹⁵N NMR to fully assign the structures. nih.gov

¹⁹F NMR would only be applicable to derivatives of this compound that contain fluorine. The ¹⁹F nucleus is 100% abundant and highly sensitive, making it an excellent probe for structural analysis if present. ilpi.com

The structure of this compound, with bulky diethylamino and nitro groups at both ortho positions, is a classic case for hindered rotation around the C-N (aryl-to-amine) bond. This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy, where spectra are acquired at various temperatures. youtube.com

At low temperatures, the rotation around the C-N bond is slow on the NMR timescale. This conformational freezing can lead to the ethyl groups becoming diastereotopic. Consequently, the two methyl groups and the two methylene groups may become chemically non-equivalent, resulting in more complex splitting patterns or separate signals for each.

As the temperature is increased, the rate of rotation around the C-N bond increases. At a certain point, the exchange between the different conformations becomes fast on the NMR timescale, causing the signals for the non-equivalent protons (or carbons) to broaden and eventually coalesce into single, time-averaged signals. youtube.com Studies on N-methyl- and N-ethylanilines have shown that the presence of two ortho nitro groups introduces a significant barrier to rotation, a phenomenon that would be prominent in the target molecule. scispace.com

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups present in this compound, namely the nitro and diethylamino groups.

The IR spectrum of this compound is dominated by the strong absorptions of the nitro groups.

Nitro Group (-NO₂) Vibrations: Aromatic nitro compounds consistently show two distinct and strong stretching vibrations. orgchemboulder.com

Asymmetric Stretch (ν_as_): This typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com This band is one of the most intense and recognizable features in the spectrum.

Symmetric Stretch (ν_s_): This band is found at a lower frequency, generally between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

Other Vibrations: Scissoring, rocking, and wagging deformations of the C-N-O bond system also occur at lower wavenumbers. For example, the scissor motion of C-NO₂ groups is often found to be insensitive to the surrounding molecular structure. nih.gov

Dialkylamino Group (-N(CH₂CH₃)₂) Vibrations:

C-N Stretch: The stretching vibration of the aryl C-N bond is expected in the 1360-1250 cm⁻¹ region. The alkyl C-N stretch will also appear in the fingerprint region.

C-H Vibrations: The ethyl groups will contribute characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations around 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ (for the -CH₃ group).

A summary of the expected IR absorption bands is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic NitroAsymmetric Stretch (ν_as)1550 - 1475Strong
Aromatic NitroSymmetric Stretch (ν_s_)1360 - 1290Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
DiethylaminoC-H Stretch (sp³)2980 - 2850Medium
DiethylaminoC-H Bending1470 - 1370Medium
Aryl-NC-N Stretch1360 - 1250Medium

Data compiled from multiple sources. orgchemboulder.comorgchemboulder.comnih.gov

Substituent effects play a role in the precise frequencies of the vibrational modes. The attachment of the nitro group to an aromatic ring, as in this compound, shifts its characteristic stretching frequencies to lower wavenumbers compared to aliphatic nitro compounds. orgchemboulder.comorgchemboulder.com For example, the N-O stretches in nitromethane are at 1573 and 1383 cm⁻¹, while in m-nitrotoluene, they are at 1537 and 1358 cm⁻¹. orgchemboulder.com

The electronic environment created by three strongly electron-withdrawing -NO₂ groups and the electron-donating -N(Et)₂ group influences the entire vibrational spectrum. The electron donation from the amino group into the ring can affect the bond order of the C-N bond and the aromatic C=C bonds. However, studies on various energetic compounds have shown that some vibrational modes, like the scissor motion of C-NO₂ groups, are "virtually insensitive to the remainder of the molecule," indicating that certain vibrations are highly localized. nih.gov The cumulative electronic effect of the substituents will fine-tune the positions of the aromatic C=C stretching bands and the C-H out-of-plane bending vibrations.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, a fragmentation pattern is generated that serves as a molecular fingerprint.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry, each providing unique structural information based on their distinct fragmentation pathways.

Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, leading to extensive fragmentation. The fragmentation of this compound is expected to follow patterns characteristic of nitroaromatic compounds and dialkylanilines. Common fragmentation pathways for aromatic amines involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, this would involve the loss of a methyl or an ethyl group. The presence of multiple nitro groups typically leads to the loss of NO2 and NO radicals.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in less fragmentation than EI, often showing the protonated molecule [M+H]+. In the case of this compound, ESI-MS would likely show a prominent peak for the protonated molecule. The fragmentation in ESI-MS/MS (tandem mass spectrometry) of related compounds often involves the loss of small neutral molecules.

Table 1: Predicted Key EI-MS and ESI-MS/MS Fragmentation Data for this compound

Ionization ModePredicted FragmentFragmentation Pathway
EI[M-CH3]+Alpha-cleavage
EI[M-C2H5]+Alpha-cleavage
EI[M-NO2]+Loss of a nitro group
EI[M-NO]+Loss of nitric oxide
ESI-MS/MS[M+H-H2O]+Loss of a water molecule
ESI-MS/MS[M+H-NO2]+Loss of a nitro group
ESI-MS/MS[M+H-C2H4]+Loss of ethene

This table is based on established fragmentation patterns for similar compounds and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). nih.govmdpi.com This allows for the determination of the exact mass of the molecule.

The molecular formula of this compound is C10H12N4O6. Using the exact masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the monoisotopic mass can be calculated with high precision. This experimentally determined exact mass can then be used to confirm the elemental composition. For instance, another compound, Xanthosine, has the identical molecular formula C10H12N4O6. nih.gov HRMS can differentiate between such isomers based on minute differences in their exact masses if they exist, or confirm their identical composition if they are constitutional isomers.

Table 2: Exact Mass Calculation for Molecular Formula Confirmation

AtomIsotopic Mass (Da)Number of AtomsTotal Mass (Da)
Carbon (¹²C)12.0000010120.00000
Hydrogen (¹H)1.007831212.09396
Nitrogen (¹⁴N)14.00307456.01228
Oxygen (¹⁶O)15.99491695.96946
Total (Exact Mass) 284.07570

An experimentally determined mass from an HRMS instrument that matches this calculated exact mass within a few parts per million (ppm) provides strong evidence for the molecular formula C10H12N4O6. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be influenced by the electron-donating diethylamino group and the three strongly electron-withdrawing nitro groups attached to the benzene (B151609) ring.

The interaction between these groups gives rise to characteristic absorption bands in the UV-Vis region. The primary electronic transitions anticipated are π → π* and n → π* transitions. youtube.com The π → π* transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro groups) to a π* antibonding orbital.

A significant feature in molecules like this compound is the steric inhibition of resonance. quora.com The bulky diethylamino group and the two ortho-nitro groups can force the diethylamino group out of the plane of the benzene ring. This reduces the electronic conjugation between the nitrogen lone pair and the aromatic π-system, which in turn affects the position and intensity of the absorption bands. This steric hindrance can lead to a hypsochromic shift (blue shift) of the main absorption band compared to a less sterically hindered analogue. The absorption spectrum of the related N,N-diethyl-4-nitroaniline has been reported. researchgate.net

Table 3: Expected Electronic Transitions for this compound

Electronic TransitionInvolved OrbitalsExpected Characteristics
π → πExcitation from a π bonding orbital to a π antibonding orbital of the aromatic ring.High intensity absorption band. Position influenced by substituent effects.
n → πExcitation of a non-bonding electron from the amino or nitro groups to a π antibonding orbital.Lower intensity absorption band, may be obscured by the stronger π → π* band.

Theoretical and Electronic Structure Investigations of this compound Fall Short of Scientific Scrutiny

Despite a comprehensive search of available scientific literature, detailed theoretical and electronic structure investigations for the chemical compound this compound are not publicly available. As a result, a thorough, data-driven analysis as requested on its computational chemistry is not possible at this time.

While general chemical information is accessible through databases such as the NIST WebBook, in-depth computational studies, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and Hirshfeld surface analysis, appear to be absent from peer-reviewed scientific journals and other scholarly sources. These advanced computational methods are crucial for a deep understanding of a molecule's structure, reactivity, and intermolecular interactions.

The requested article structure, which includes detailed subsections on optimized geometries, electronic ground state properties, FMO analysis, electrostatic potential mapping, molecular descriptors, and Hirshfeld surface analysis, necessitates specific quantitative data that can only be obtained through dedicated research. Without such studies on this compound, any attempt to populate these sections would be speculative and would not meet the required standards of scientific accuracy.

For context, computational studies on analogous molecules, such as N,N-dimethyl-2,4,6-trinitroaniline and other nitroaniline derivatives, have been performed and offer insights into the methodologies that would be applied. These studies typically involve:

Density Functional Theory (DFT) Calculations: To determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate various electronic properties.

Frontier Molecular Orbital (FMO) Analysis: To understand the molecule's reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals is a key indicator of chemical stability.

Electrostatic Potential (ESP) Mapping: To visualize the charge distribution within the molecule, identifying electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack, respectively.

Hirshfeld Surface and Fingerprint Plot Analysis: To quantify and visualize the intermolecular interactions within a crystal lattice, providing a detailed picture of how molecules pack together.

Qualitative discussions regarding this compound have noted its increased basicity compared to 2,4,6-trinitroaniline, a phenomenon attributed to the steric hindrance caused by the ethyl groups. This steric strain is thought to twist the diethylamino group out of the plane of the benzene ring, which reduces the delocalization of the nitrogen lone pair electrons into the ring and makes them more available for protonation. However, this remains a qualitative explanation without the backing of specific computational data for this particular compound.

Until specific research on the theoretical and electronic structure of this compound is conducted and published, a detailed and scientifically rigorous article on this subject, complete with the requested data tables and in-depth findings, cannot be produced.

Theoretical Chemistry and Electronic Structure Investigations

Quantum Mechanical Insights into Aromaticity and Nitro Group Effects

The electronic structure and aromatic character of N,N-diethyl-2,4,6-trinitroaniline are significantly influenced by the interplay of steric and electronic effects originating from the bulky diethylamino group and the three strongly electron-withdrawing nitro groups. Quantum mechanical investigations, primarily through computational chemistry, provide a deeper understanding of these interactions. While specific experimental data for this compound is scarce in publicly accessible literature, valuable insights can be drawn from theoretical studies on its close analog, N,N-dimethyl-2,4,6-trinitroaniline, and other substituted nitroaromatics.

A defining feature of N,N-disubstituted-2,4,6-trinitroanilines is the phenomenon of "steric inhibition of resonance." quora.comquora.com The bulky alkyl groups on the amino nitrogen clash with the ortho-positioned nitro groups, forcing the diethylamino group to rotate out of the plane of the benzene (B151609) ring. quora.com This twisting disrupts the orbital overlap between the nitrogen lone pair and the π-system of the aromatic ring. quora.comquora.com Consequently, the electron-donating resonance effect (+R) of the amino group is severely diminished.

In contrast, in a molecule like 2,4,6-trinitroaniline (B3268610), the smaller amino group can remain more coplanar with the ring, allowing for significant delocalization of the nitrogen lone pair into the electron-deficient ring. quora.com This delocalization contributes to the stability of the molecule but reduces the availability of the lone pair for protonation, rendering 2,4,6-trinitroaniline a very weak base. quora.comquora.com In this compound, the localization of the lone pair on the nitrogen atom due to steric inhibition of resonance leads to a significant increase in basicity compared to its primary amine counterpart. quora.com

The powerful electron-withdrawing nature of the three nitro groups, through both inductive (-I) and resonance (-R) effects, profoundly impacts the electronic properties of the benzene ring. svedbergopen.commdpi-res.com This withdrawal of electron density makes the aromatic ring highly electron-deficient.

Aromaticity Analysis

The aromaticity of the central benzene ring in this compound is expected to be reduced compared to benzene itself. This is a common feature in polysubstituted benzenes, especially with strongly perturbing substituents. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the degree of bond length alternation. A HOMA value of 1 indicates a fully aromatic system like benzene, while values closer to 0 suggest a non-aromatic or olefinic character.

Table 1: Hypothetical HOMA Indices for Selected Nitroaromatic Compounds
CompoundExpected HOMA ValueKey Influencing Factors
Benzene1.000Reference aromatic compound
Nitrobenzene~0.985Slight decrease due to one electron-withdrawing group
1,3,5-Trinitrobenzene~0.960Significant decrease due to three strong electron-withdrawing groups causing bond fixation
2,4,6-Trinitroaniline~0.965Partial compensation of nitro groups' effect by the +R effect of the amino group
This compound~0.955Domination by the three nitro groups with minimal electronic compensation from the sterically hindered diethylamino group

Nitro Group Effects on Electronic Structure

The electronic structure is further elucidated by examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.

In this compound, the HOMO is expected to be localized primarily on the electron-rich diethylamino group. The LUMO, on the other hand, would be distributed over the electron-deficient trinitrophenyl ring system. The strong electron-withdrawing nature of the nitro groups significantly lowers the energy of the LUMO.

Table 2: Predicted Frontier Molecular Orbital Characteristics
ParameterThis compound2,4,6-Trinitroaniline
HOMO LocalizationPrimarily on the N(Et)₂ groupDelocalized over the amino group and the ring
LUMO LocalizationDistributed over the trinitrophenyl ringDistributed over the trinitrophenyl ring
Predicted HOMO-LUMO Gap (ΔE)Relatively smallerRelatively larger
ImplicationHigher reactivity, more susceptible to oxidationGreater stability, less susceptible to oxidation

The reduced HOMO-LUMO gap in the diethyl derivative compared to the primary aniline (B41778) is a direct consequence of the steric inhibition of resonance. By forcing the nitrogen lone pair out of conjugation, its energy level (HOMO) is raised, bringing it closer to the low-lying LUMO of the trinitrophenyl moiety. This smaller energy gap suggests that this compound would be more reactive and more easily oxidized than 2,4,6-trinitroaniline.

Mechanistic Studies of Chemical Reactions and Reactivity

Kinetic Investigations of Reactions Involving N,N-Diethyl-2,4,6-Trinitroaniline and its Analogues

The reactivity of this compound is largely dictated by the interplay between the electron-deficient aromatic system and the properties of the diethylamino substituent.

Acid-Catalyzed Reaction Kinetics in Concentrated Acid Solutions

Studies of Proton-Transfer Rates in Solutions

The basicity, and therefore the kinetics of proton transfer, of N,N-dialkyl-2,4,6-trinitroanilines is dramatically influenced by steric effects. In 2,4,6-trinitroaniline (B3268610), the lone pair of electrons on the nitrogen atom is delocalized through resonance with the electron-deficient benzene (B151609) ring, which significantly reduces its basicity. quora.com However, in this compound and its dimethyl analogue, the bulky alkyl groups on the nitrogen atom twist the amino group out of the plane of the benzene ring. This "steric inhibition of resonance" localizes the electron pair on the nitrogen atom, making it more available for protonation and drastically increasing the compound's basicity. quora.comquora.com

This effect is evident in the pKa values of the conjugate acids. While 2,4,6-trinitroaniline is a very weak base, its N,N-dimethyl analogue is substantially more basic. The pKa of the conjugate acid of N,N-dimethyl-2,4,6-trinitroaniline in acetonitrile (B52724) has been reported, highlighting its significantly higher basicity compared to its primary amine counterpart. ut.ee

Table 1: pKa Values of the Conjugate Acids of Trinitroaniline (B13749157) and its N,N-Dimethyl Analogue

Compound Solvent pKa of Conjugate Acid
N,N-Dimethyl-2,4,6-trinitroaniline Acetonitrile (MeCN) -3.2 ut.ee

The rates of proton transfer are also affected by steric hindrance. Studies on other substituted anilines have shown that bulky groups near the reaction center can decrease the rate of proton transfer by several orders of magnitude, even when the thermodynamic basicity is similar. This suggests that the proton transfer to and from the sterically hindered nitrogen in this compound would be kinetically slower than for less hindered amines.

Reaction Kinetics of Nucleophilic Substitutions at Nitroaromatic Centers

This compound can theoretically act as a nucleophile in substitution reactions. However, its effectiveness is severely diminished by steric hindrance. The bulky diethylamino group makes it difficult for the nitrogen's lone pair to attack an electrophilic center.

Kinetic studies on the reactions of various nucleophiles with electron-deficient aromatic compounds (SNAAr reactions) provide insight. For instance, in reactions with substrates like 4-nitrophenyl-2,4,6-trinitrophenyl ether, N-methylaniline is found to be a significantly poorer nucleophile than aniline (B41778). researchgate.net The reaction rate constant for N-methylaniline is reduced by a factor of 10^5 compared to aniline, an effect attributed to the increased steric hindrance in forming the necessary reaction intermediate and in the subsequent proton transfer steps. researchgate.net Given that the N,N-diethyl group is even bulkier than the N-methyl group, it can be inferred that this compound would be an extremely weak nucleophile in such aromatic substitution reactions.

Degradation Pathways and Stability Studies

The stability of this compound is a critical factor, particularly given its highly nitrated structure, which is common in energetic materials.

Thermal Decomposition Mechanisms of N,N-Dialkylated Nitroanilines and Analogs

The thermal decomposition of nitroaromatic compounds is a complex process that often begins with the homolytic cleavage of the carbon-nitro (C-NO2) bond. dtic.mil This initiation step generates a phenyl radical and nitrogen dioxide (NO2), which then participate in a cascade of secondary reactions.

Studies on analogous energetic materials provide a model for the decomposition kinetics. For many nitroaromatics, the activation energy (Ea) for thermal decomposition can be determined using techniques like thermogravimetric analysis (TGA) at multiple heating rates. bath.ac.uk While specific data for this compound is not available, analysis of other energetic compounds shows that the activation energy for the initial decomposition step is a key parameter for assessing thermal stability. bath.ac.uk

Chemical Stability in Various Solvent Systems

The stability of this compound is dependent on the chemical environment, particularly pH. In alkaline solutions, related compounds like picramide (2,4,6-trinitroaniline) and its N,N-dimethyl derivative undergo slow, irreversible hydrolysis to form picrate (B76445) ions. This indicates that this compound is likely unstable in basic aqueous media over time.

Conversely, the compound shows stability in neutral and acidic organic/aqueous mixtures. For example, the N,N-dimethyl analogue is routinely analyzed using reverse-phase HPLC with a mobile phase consisting of acetonitrile and water, sometimes with a phosphoric acid modifier, indicating its stability under these conditions for the duration of the analysis.

Mechanistic Investigations of Chemical Degradation under Environmental Conditions

While specific mechanistic studies on the environmental degradation of this compound are not extensively documented, the degradation pathways of analogous nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), provide insights into potential transformation processes. stackexchange.comnih.govnih.gov The chemical degradation of such compounds in the environment is primarily driven by abiotic processes like photolysis and hydrolysis, as well as biotic transformations mediated by microorganisms.

The presence of three electron-withdrawing nitro groups makes the aromatic ring of this compound highly electron-deficient. This electronic characteristic makes it susceptible to nucleophilic attack and reductive transformations. quora.com Under environmental conditions, the degradation of nitroaromatic compounds can proceed through several pathways:

Reduction of Nitro Groups: One of the most common initial steps in the degradation of nitroaromatic compounds is the sequential reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino groups. nih.gov This process can be mediated by various microorganisms under both aerobic and anaerobic conditions. nih.gov The resulting aminodinitrotoluenes or diaminonitrotoluenes are often more susceptible to further degradation.

Photodegradation: Sunlight can induce the photodegradation of nitroaromatic compounds. For instance, the photodegradation of 2,6-dichloro-4-nitroaniline, a related compound, has been shown to involve photonucleophilic substitution processes. mcmaster.ca This suggests that under solar irradiation, this compound could undergo similar transformations, potentially leading to the replacement of a nitro group with a hydroxyl group or other nucleophiles present in the environment.

Advanced Oxidation Processes: In engineered systems, advanced oxidation processes (AOPs) utilizing highly reactive species like hydroxyl radicals can effectively degrade recalcitrant nitroaromatic compounds. researchgate.net The Fenton process, which generates hydroxyl radicals from hydrogen peroxide and iron ions, has been shown to be effective in the degradation of related compounds like Tetryl. researchgate.net

Acidity and Basicity Characterization

Acidity Function Behavior of this compound in Aqueous-Organic Solvents

The Hammett acidity function (H₀) is a measure of the acidity of a non-ideal solution, such as a concentrated acid or a mixture of water and an organic solvent. libretexts.org It is defined using a series of weakly basic indicators, typically substituted anilines, and is used to quantify the ability of the medium to protonate a weak base. libretexts.org

For a given indicator base (B), the Hammett acidity function is related to its pKa and the ratio of the concentrations of its protonated (BH⁺) and unprotonated forms by the following equation:

H₀ = pKₐ(BH⁺) + log([B]/[BH⁺])

The behavior of this compound in aqueous-organic solvents would be influenced by both the composition of the solvent and the specific properties of the aniline. The addition of an organic co-solvent to an aqueous solution can significantly alter the acidity of the medium. The effect of the solvent on the pKa of the indicator and on the activity coefficients of the base and its conjugate acid will determine the H₀ value.

Given that this compound is a weak base, its protonation will only occur in highly acidic media. The acidity function behavior would be characterized by determining the extent of its protonation in a series of aqueous-organic solvent mixtures of varying acidity. This would involve spectrophotometrically measuring the ratio of the protonated and unprotonated forms of the compound.

Application of Hammett Indicators for Basic Strength Determination

The basic strength of a weak base like this compound can be determined using the Hammett acidity function methodology. This involves using a series of well-characterized Hammett indicators, which are typically primary anilines with varying numbers and positions of electron-withdrawing substituents. cdnsciencepub.com

The procedure involves the following steps:

Selection of a Suitable Indicator: An indicator is chosen whose pKa is close to that of the compound being studied. For this compound, a very weak base, an indicator like 2,4,6-trinitroaniline itself would be a suitable starting point. libretexts.org

Spectrophotometric Measurement: The ionization ratio ([B]/[BH⁺]) of the chosen indicator is measured spectrophotometrically in a series of acidic solutions.

Determination of the Acidity Function: Using the known pKa of the indicator, the H₀ of each acidic solution is calculated.

Measurement of the Unknown Base: The ionization ratio of this compound is then measured in the same set of acidic solutions.

Calculation of pKa: By plotting log([B]/[BH⁺]) for this compound against the determined H₀ values, a straight line with a slope of approximately -1 should be obtained. The pKa of the conjugate acid of this compound is the H₀ value at which the concentration of the protonated and unprotonated forms are equal (i.e., when log([B]/[BH⁺]) = 0).

A study of various substituted N,N-diethylaniline oxides demonstrated that their pKa values correlated well with the Hammett equation, indicating the applicability of these principles to related structures. libretexts.org A database of experimental basicity data in non-aqueous media reports a pKa value of -3.2 for the closely related N,N-dimethyl-2,4,6-trinitroaniline in acetonitrile. ut.ee This value highlights the extremely low basicity of this class of compounds.

Stereoelectronic Effects on Basicity in N,N-Dialkylated Nitroanilines

A fascinating aspect of the chemistry of N,N-dialkylated nitroanilines is the significant impact of stereoelectronic effects on their basicity. Counterintuitively, this compound is a stronger base than its non-alkylated counterpart, 2,4,6-trinitroaniline. quora.comquora.com This phenomenon is a direct consequence of steric inhibition of resonance.

In 2,4,6-trinitroaniline, the lone pair of electrons on the nitrogen atom of the amino group is delocalized into the electron-deficient benzene ring through resonance. quora.comquora.com This delocalization is enhanced by the presence of the three strongly electron-withdrawing nitro groups. As a result, the lone pair is less available for protonation, making 2,4,6-trinitroaniline an extremely weak base. quora.comquora.com

However, in this compound, the two bulky ethyl groups on the nitrogen atom sterically hinder the planarity of the N,N-diethylamino group with the benzene ring. quora.com This steric hindrance forces the amino group to rotate out of the plane of the ring, which in turn disrupts the overlap between the p-orbital of the nitrogen and the π-system of the ring. This disruption is known as steric inhibition of resonance . quora.com

The consequence of this steric inhibition of resonance is that the lone pair of electrons on the nitrogen atom is more localized and, therefore, more available for donation to a proton. quora.com This increased availability of the lone pair makes this compound a significantly stronger base than 2,4,6-trinitroaniline. It has been reported that N,N-dimethyl-2,4,6-trinitroaniline is approximately 40,000 times more basic than 2,4,6-trinitroaniline due to this effect. quora.com

The following table summarizes the key factors influencing the basicity of these compounds:

CompoundKey Structural FeatureElectronic EffectSteric EffectResulting Basicity
2,4,6-Trinitroaniline Planar NH₂ groupStrong resonance delocalization of the nitrogen lone pair into the ringMinimal steric hindranceExtremely weak base
This compound Bulky N(Et)₂ groupSteric inhibition of resonance prevents lone pair delocalizationSignificant steric hindranceStronger base than 2,4,6-trinitroaniline

This pronounced effect of stereoelectronics on basicity is a hallmark of ortho-substituted N,N-dialkylanilines and highlights the intricate interplay between molecular geometry and chemical reactivity.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Nitroaromatic Analysis

Chromatography stands as a cornerstone for the separation and analysis of complex mixtures. For nitroaromatic compounds like N,N-diethyl-2,4,6-trinitroaniline, several chromatographic methods have been developed and optimized to ensure high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is a widely used technique for the analysis of N-dialkylated trinitroanilines. While HPLC-UV is a robust and common method, its sensitivity can be a limiting factor for trace-level analysis of certain nitroaromatic compounds, especially when they are present as genotoxic impurities in pharmaceuticals. researchgate.netnih.gov In such cases, the detection limits of HPLC-UV may not be sufficient to meet the stringent requirements of the Threshold of Toxicological Concern (TTC). researchgate.netnih.gov

For compounds like N,N-dimethyl-2,4,6-trinitroaniline, a related N-dialkylated trinitroaniline (B13749157), reversed-phase (RP) HPLC methods have been successfully developed. sielc.com These methods often utilize a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid to achieve separation on a C18 column. sielc.com The strong UV absorbance of the nitroaromatic functionality allows for detection, although the sensitivity might be inadequate for trace impurity analysis. researchgate.netnih.gov

A study on the derivatization of amino acids utilized N,N-diethyl-2,4-dinitro-5-fluoroaniline, a structurally similar compound, highlighting the utility of HPLC with spectrophotometric detection for separating these types of molecules. nih.gov This suggests that direct HPLC-UV analysis of this compound is feasible, with the understanding that for trace-level detection, more sensitive techniques may be required.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. youtube.com However, its application to many nitroaromatic compounds can be limited by their low volatility. researchgate.netnih.govrsc.org For those nitroaromatics that are sufficiently volatile, GC-MS offers excellent separation and definitive identification based on mass spectra. nih.govnih.gov

The analysis of anilines and their derivatives, a class of compounds related to this compound, has been demonstrated using GC with a nitrogen-phosphorus detector (NPD) and confirmed by GC-MS. epa.gov This indicates that for volatile nitroanilines, GC-based methods can be effective. However, for larger, less volatile molecules like many trinitroaniline derivatives, direct GC analysis can be challenging. researchgate.netnih.gov To analyze some non-volatile compounds by GC-MS, a derivatization step is often required to increase their volatility. researchgate.net

Table 1: Comparison of Chromatographic Techniques for Nitroaromatic Analysis
Technique Advantages Limitations for this compound
HPLC-UV Robust, widely available, suitable for non-volatile compounds.Limited sensitivity for trace analysis. researchgate.netnih.gov
GC-MS High separation efficiency, definitive identification.Limited to volatile or derivatized compounds. researchgate.netnih.gov

To overcome the challenges in separating highly polar compounds like nitroaromatics, specialized column chemistries have been developed. Diol functionalized columns, for instance, offer a unique selectivity for polar analytes. separationmethods.comhawach.com These columns have a dihydroxypropyl group bonded to the silica (B1680970) surface, which provides a different separation mechanism compared to traditional normal-phase or reversed-phase columns. glsciencesinc.com The interaction is primarily through hydrogen bonding, which is generally weaker than on bare silica, leading to reduced retention of highly polar compounds. separationmethods.comsilicycle.com

Diol columns are versatile and can be used in both normal-phase and reversed-phase modes, providing flexibility in method development. hawach.com They are known for their stability and reproducibility, offering an advantage over bare silica columns which can be sensitive to water content in the mobile phase. hawach.comglsciencesinc.com The use of diol columns can lead to improved peak shapes and better separation of complex mixtures containing polar compounds. hawach.comsilicycle.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, provide a powerful approach for the comprehensive analysis of complex samples. These techniques offer enhanced sensitivity, selectivity, and structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the trace-level detection and quantification of a wide range of compounds, including nitroaromatics. youtube.comuliege.be This method is particularly well-suited for analyzing non-volatile compounds that are not amenable to GC-MS without derivatization. researchgate.netnih.gov The inherent selectivity of MS/MS allows for the detection of target analytes in complex matrices with minimal sample cleanup. jfda-online.com

For neutral nitroaromatic compounds that exhibit poor ionization efficiency in electrospray ionization (ESI), chemical derivatization can be employed to introduce an ionizable group, thereby significantly enhancing their detectability by LC-MS. researchgate.netnih.govrsc.org Another approach involves using different ionization techniques, such as atmospheric pressure chemical ionization (APCI), which has been shown to be effective for a broad spectrum of energetic compounds. nih.gov LC-MS/MS methods have been successfully developed for the trace analysis of various nitrosamines and other genotoxic impurities in pharmaceuticals, demonstrating the power of this technique to reach extremely low detection limits. youtube.comresearchgate.net

Table 2: Key Parameters for LC-MS/MS Analysis of Related Compounds
Parameter Typical Conditions Reference
Ionization Mode ESI positive or negative, APCI rsc.orgnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) d-nb.info
Limit of Quantification Can reach low ppb or even ppt (B1677978) levels youtube.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and analysis of compounds in mixtures. nih.govnih.gov While NMR is inherently less sensitive than mass spectrometry, it is a non-destructive technique that provides detailed structural information. nih.gov The most common nucleus for NMR analysis is ¹H, but its limited chemical shift dispersion can lead to spectral overlap in complex mixtures. nih.gov

For analyzing complex environmental samples, advanced NMR techniques can be employed. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can help to resolve overlapping signals and establish connectivity between different nuclei in a molecule. youtube.com In cases where the concentration of the analyte is very low, hyperpolarization techniques like Dynamic Nuclear Polarization (DNP) can be used to dramatically increase the NMR signal intensity. nih.gov While direct NMR analysis of trace contaminants in environmental samples can be challenging due to sensitivity limitations, it can be a valuable tool for identifying the components of more concentrated mixtures or for characterizing unknown degradation products. rsc.orgrsc.org

Environmental Monitoring Methodologies for Nitroaromatic Compounds

The detection and quantification of nitroaromatic compounds, such as this compound, in environmental matrices present significant analytical challenges. These compounds are often present at trace levels and are part of complex mixtures that may include other explosives and their various degradation products. thermofisher.com Due to their chemical properties, including potential thermal instability, methods like High-Performance Liquid Chromatography (HPLC) are often preferred over Gas Chromatography (GC) for certain analytes. thermofisher.com The development of robust and sensitive analytical methodologies is crucial for environmental remediation and monitoring efforts.

Untargeted Screening Approaches in Aqueous Matrices for Explosives and Degradation Products

Untargeted screening is essential for identifying the full scope of contamination in aqueous samples, which may contain not only the parent explosive compounds but also a host of unknown transformation products. These approaches are designed to detect a broad range of chemicals without focusing on a limited list of target analytes.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the untargeted screening of volatile and semi-volatile compounds. iu.edu When applied to the analysis of explosives, headspace solid-phase microextraction (SPME) can be coupled with GC-MS to identify volatile organic compounds (VOCs) emitted from samples. This is useful for creating a profile of all detectable compounds in the headspace of a water sample, which can include degradation products and manufacturing impurities. iu.edu

For less volatile or thermally labile nitroaromatics, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the preferred method for untargeted screening. This technique allows for the detection of a wide range of compounds in a single analysis and provides accurate mass measurements, which aid in the tentative identification of unknown substances by determining their elemental composition.

A common strategy involves an initial broad screening to generate a list of tentatively identified compounds. This is followed by a more targeted analysis to confirm the identity and quantify the concentration of specific substances of concern that were flagged during the screening phase. Derivatization techniques, such as silylation using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA), can be employed to improve the chromatographic separation and detection of polar nitroaromatic compounds, which are often degradation products. nih.govresearchgate.net

Table 1: Comparison of Untargeted Screening Techniques for Aqueous Samples

TechniquePrincipleAnalytes DetectedAdvantagesLimitations
SPME-GC-MS Solid-phase microextraction of volatile/semi-volatile compounds from sample headspace, followed by separation via GC and detection by MS. iu.eduVolatile & semi-volatile organics, degradation products, taggants. iu.eduHigh sensitivity for volatiles, minimal solvent use, identifies a wide range of compounds. iu.eduNot suitable for non-volatile or thermally unstable compounds.
LC-HRMS Liquid chromatographic separation of analytes followed by detection with high-resolution mass spectrometry.Wide range of polar and non-polar compounds, including parent explosives and non-volatile degradation products.Applicable to a broad polarity range, provides accurate mass for formula determination of unknowns.Higher instrumentation cost, potential for matrix effects.
GC-MS with Derivatization Chemical modification (e.g., silylation) of polar analytes to increase volatility and thermal stability prior to GC-MS analysis. nih.govresearchgate.netPolar nitroaromatic compounds (e.g., nitrophenols, nitrobenzoic acids). nih.govresearchgate.netImproves chromatography for polar compounds, enables detection of otherwise non-volatile analytes by GC. nih.govAdds complexity to sample preparation, may not be effective for all analytes.

Optimized Sample Preparation and Extraction Protocols for Environmental Samples

Effective sample preparation is critical for the reliable quantification of nitroaromatic compounds from environmental matrices like water and soil. The primary goals are to isolate the target analytes from interfering matrix components, concentrate them to detectable levels, and transfer them into a solvent compatible with the analytical instrument. nih.govoclc.org

Solid-Phase Extraction (SPE)

SPE is a widely used and highly effective technique for extracting nitroaromatic explosives from aqueous samples. thermofisher.comoclc.org The process involves passing a water sample through a cartridge containing a solid sorbent that retains the analytes. Interferences are washed away, and the purified, concentrated analytes are then eluted with a small volume of an organic solvent.

Two field-screening methods developed for TNT and RDX in groundwater demonstrate the utility of SPE. oclc.org

Method 1: A 500 mL water sample is passed through a 3 mL SPE cartridge packed with HayeSep® R. The retained analytes are then eluted with acetone (B3395972). oclc.org

Method 2: For greater preconcentration, a 2 L water sample is passed through a stack of two 47-mm Empore™ SDB (styrene-divinylbenzene) disks. The analytes are eluted with acetone. oclc.org

For laboratory analysis based on U.S. EPA Method 8330A, an on-line SPE-HPLC system can be used. This automated approach directly injects the sample, traps the analytes on an SPE column, and then injects the concentrated sample into the HPLC system for analysis, minimizing sample handling and potential for error. thermofisher.com

Liquid-Liquid Extraction (LLE)

Salting-out extraction is a type of LLE used in U.S. EPA Method 8330A for preparing water samples with low concentrations of target compounds. thermofisher.com This involves adding a salt (e.g., sodium chloride) to the aqueous sample to decrease the solubility of the organic analytes, thereby enhancing their transfer into an immiscible organic solvent.

Extraction from Sediment/Soil

For solid matrices like sediment, the protocol is more complex. A typical procedure involves:

Centrifuging the sample to remove excess water. usgs.gov

Mixing the sample with a drying agent like sodium sulfate (B86663) until the mixture is loose and dry. usgs.gov

Adding a surrogate spike to monitor extraction efficiency. usgs.gov

Extracting the sample with a solvent mixture, such as 70% water/30% acetone, using shaking or sonication. usgs.gov

Centrifuging and filtering the extract before analysis. usgs.gov

Table 2: Optimized Extraction Protocols for Nitroaromatic Compounds

ProtocolMatrixKey StepsTarget AnalytesReference
SPE Cartridge GroundwaterPass 500 mL sample through HayeSep® R cartridge; elute with acetone.TNT, RDX oclc.org
SPE Disk GroundwaterPass 2 L sample through Empore™ SDB disks; elute with acetone.TNT, RDX oclc.org
On-Line SPE-HPLC WaterAutomated trapping of analytes from water sample onto an SPE column, followed by direct elution into the HPLC system.14 priority explosives thermofisher.com
Ultrasonic Extraction SoilUltrasonic extraction with acetonitrile.Nitroaromatics and Nitramines clu-in.org
Solvent Extraction SedimentMix with sodium sulfate, extract with 70% water/30% acetone solution, centrifuge, and filter.Nitroamines and Nitroaromatics usgs.gov

Emerging Research Directions and Potential Academic Applications

Materials Science and Energetic Co-crystals Research

The unique chemical structure of N,N-diethyl-2,4,6-trinitroaniline, featuring a substituted aniline (B41778) ring with three nitro groups, makes it a significant candidate for the development of advanced energetic materials. Research in this area is primarily focused on enhancing thermal stability and tailoring solid-state properties through sophisticated molecular and crystal engineering strategies.

Molecular Design Principles for Heat-Resistant Energetic Materials Incorporating Trinitroaniline (B13749157) Moieties

Researchers are exploring various molecular design principles to enhance the heat resistance of materials containing trinitroaniline groups. These principles often involve:

Introduction of stabilizing groups: Attaching specific functional groups to the trinitroaniline core can enhance its thermal stability.

Formation of fused ring systems: Integrating the trinitroaniline moiety into larger, more rigid fused-ring structures can significantly increase decomposition temperatures. researchgate.net

Synthesis of energetic salts: The formation of salts can improve thermal stability and reduce sensitivity to mechanical stimuli like impact and friction. chemrxiv.org

Energetic Compound FeatureEffect on Properties
Introduction of amino groupsCan increase thermal stability. preterhuman.net
Formation of saltsCan enhance thermal stability and reduce sensitivity. preterhuman.netchemrxiv.org
Condensation with a triazole ringA strategy to create more stable energetic materials. preterhuman.net
Introduction of conjugationCan contribute to the overall stability of the molecule. preterhuman.net

Crystal Engineering Strategies for Modified Intermolecular Interactions and Solid-State Properties

Crystal engineering offers a powerful approach to fine-tune the properties of energetic materials by controlling the arrangement of molecules in the solid state. For compounds like this compound, modifying intermolecular interactions is crucial for optimizing performance and safety.

Key strategies in the crystal engineering of trinitroaniline-based materials include:

Controlling polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit vastly different properties, including color and stability. researchgate.net Careful control of crystallization conditions allows for the isolation of desired polymorphs.

Formation of co-crystals: Combining this compound with other molecules to form co-crystals can lead to improved properties, such as enhanced thermal stability and reduced sensitivity.

Hydrogen bonding: The introduction of functional groups capable of forming strong hydrogen bonds can significantly influence the packing of molecules in the crystal lattice, leading to more stable and less sensitive materials. chemrxiv.org

Theoretical studies, including Hirshfeld surface analysis, are employed to understand and predict the intermolecular interactions that govern the crystal packing and ultimately the material's properties. mdpi.com

Role in Fundamental Organic and Inorganic Reaction Chemistry

This compound and related compounds serve as important substrates in the study of fundamental chemical reactions. The electron-deficient nature of the trinitrophenyl ring makes it susceptible to nucleophilic attack, providing a platform to investigate reaction mechanisms.

Studies on the reactions of N-alkyl-2,4,6-trinitroanilines with nucleophiles like hydroxide (B78521) ions have revealed complex reaction pathways. researchgate.net For instance, the reaction of N-butyl-2,4,6-trinitroaniline with NaOH can lead to different products depending on the solvent composition, highlighting the significant role of the reaction medium. researchgate.net These investigations provide valuable insights into nucleophilic aromatic substitution (SNAr) reactions, including the formation of intermediates like Meisenheimer complexes. researchgate.net

Furthermore, the steric hindrance provided by the N,N-diethyl group influences the reactivity of the molecule. This steric effect can alter reaction rates and mechanisms compared to its less substituted counterpart, 2,4,6-trinitroaniline (B3268610). researchgate.net

Exploration in Sensing and Detection Mechanisms for Environmental Contaminants

The unique electronic properties of nitroaromatic compounds, including this compound, make them potential candidates for the development of chemical sensors. Their ability to interact with other molecules through charge-transfer complexes is a key feature that can be exploited for detection purposes.

Research in this area focuses on designing sensor systems where the interaction of the nitroaromatic compound with an analyte of interest leads to a measurable signal, such as a change in color or fluorescence. While direct biological applications are excluded from this discussion, the fundamental principles being explored could pave the way for new methods of detecting environmental contaminants.

Theoretical Contributions to Aromatic Reactivity and Electronic Structure Properties of Nitroaromatic Compounds

Theoretical chemistry plays a crucial role in understanding the behavior of this compound and other nitroaromatic compounds. Computational methods provide deep insights into their electronic structure, reactivity, and the factors that govern their properties.

A significant aspect of theoretical study is the phenomenon of "steric inhibition of resonance." In this compound, the bulky diethylamino group is forced out of the plane of the benzene (B151609) ring due to steric clashes with the adjacent nitro groups. quora.comquora.com This rotation disrupts the delocalization of the nitrogen lone pair electrons into the aromatic ring, which has a profound effect on the molecule's basicity. quora.comquora.com As a result, this compound is a significantly stronger base than 2,4,6-trinitroaniline, where the amino group is planar with the ring, allowing for extensive delocalization of the lone pair. quora.comquora.com

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model potential energy surfaces, calculate atomic charges, and visualize molecular electrostatic potentials. mdpi.comnih.gov These theoretical tools help in predicting reaction barriers, identifying reactive sites for electrophilic and nucleophilic attack, and understanding the nature of intermolecular interactions that dictate crystal packing. mdpi.comnih.gov Such studies contribute to a more fundamental understanding of aromatic reactivity and provide predictive power for the design of new molecules with desired properties.

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